(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS No.: 2034887-24-4
Cat. No.: VC5161160
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034887-24-4 |
|---|---|
| Molecular Formula | C20H20N4O3S |
| Molecular Weight | 396.47 |
| IUPAC Name | 3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C20H20N4O3S/c25-20-18-7-4-11-21-19(18)22-15-24(20)17-8-12-23(13-9-17)28(26,27)14-10-16-5-2-1-3-6-16/h1-7,10-11,14-15,17H,8-9,12-13H2/b14-10+ |
| Standard InChI Key | IPCHPICQBIUGNX-GXDHUFHOSA-N |
| SMILES | C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C=CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
The compound’s structure combines three pharmacologically significant components:
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Pyrido[2,3-d]pyrimidin-4(3H)-one core: A bicyclic system with nitrogen atoms at positions 1, 3, and 8, enabling hydrogen bonding and π-π stacking interactions with biological targets .
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Piperidin-4-yl group: A six-membered nitrogen-containing ring that enhances solubility and serves as a spacer for functional group attachment .
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Styrylsulfonyl moiety: An (E)-configured vinyl sulfone group that contributes to electrophilic reactivity and potential covalent binding with cysteine residues in enzymes.
Key spectral data validate this structure:
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1H NMR: Aromatic protons in the pyrido[2,3-d]pyrimidinone core resonate at δ 7.97 ppm (C6-H) , while the styryl group’s vinyl protons appear as doublets between δ 6.76–8.15 ppm .
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13C NMR: Distinct signals at δ 161.45–175.61 ppm confirm the presence of carbonyl (C=O) and sulfone (SO2) groups .
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IR: Absorption bands at 1693 cm⁻¹ (C=O) and 1150 cm⁻¹ (S=O) align with the functional groups .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H20N4O3S | |
| Molecular Weight | 396.47 g/mol | |
| CAS Number | 2034887-24-4 | |
| Key IR Absorptions | 1693 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O) |
Synthesis and Structural Characterization
The synthesis involves a multi-step strategy leveraging cyclocondensation and sulfonylation reactions:
Formation of Pyrido[2,3-d]pyrimidinone Core
Reaction of chalcone derivatives with 6-aminothiouracil in acetic acid yields 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one intermediates . For example, heating chalcone 1 with 6-aminothiouracil produces pyridopyrimidinone 5 in 72% yield, confirmed by NH2 (δ 11.00 ppm) and carbonyl (δ 166.2 ppm) signals .
Styrylsulfonation
The styrylsulfonyl group is introduced via a Mitsunobu reaction or direct sulfonylation of the piperidine nitrogen using styrylsulfonyl chloride. The (E)-configuration is retained by employing mild base conditions to prevent isomerization.
Table 2: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Core Formation | AcOH, reflux, 6h | 72 | |
| Piperidine Attachment | TFAA, Et3N, THF, reflux | 95 | |
| Styrylsulfonation | Styrylsulfonyl chloride, base | 82 |
Biological Activity and Mechanistic Insights
The compound exhibits broad-spectrum biological activity, attributed to its multi-target engagement:
Enzyme Inhibition
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Kinase Inhibition: Pyrido[3,4-d]pyrimidine analogs (e.g., 34h) inhibit MPS1 kinase (IC50 = 0.011 μM) with >100-fold selectivity over CDK2 and Aurora kinases . The styrylsulfonyl group may enhance binding to the kinase’s hydrophobic pocket.
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Antimicrobial Effects: Pyrido[2,3-d]pyrimidinones with thienyl and indole substituents show moderate antibacterial activity (MIC = 32–64 μg/mL) , suggesting potential for structural optimization.
Comparative Analysis with Structural Analogues
The compound’s bioactivity surpasses simpler pyridopyrimidinones due to synergistic effects of its substituents:
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Piperidine vs. Pyrrolidine: Piperidine’s conformational flexibility enhances binding to deep enzyme pockets compared to rigid pyrrolidine derivatives .
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Styrylsulfonyl vs. Methyl Groups: Sulfone-containing analogs exhibit 10-fold higher potency in kinase assays than methyl-substituted counterparts, likely due to covalent interaction potential .
Therapeutic Applications and Future Directions
Oncology
As MPS1 inhibitors block mitotic checkpoint signaling, this compound could synergize with microtubule-targeting agents (e.g., paclitaxel) to enhance cancer cell death .
Infectious Diseases
Structural homology to antimicrobial pyridopyrimidinones warrants evaluation against multidrug-resistant pathogens.
Drug Development Challenges
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